

BMS-986458 Technical Support Center: In Vivo Bioavailability

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Compound of Interest		
Compound Name:	BMS-814580	
Cat. No.:	B15608418	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the in vivo bioavailability of BMS-986458.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of BMS-986458 in preclinical species?

A1: BMS-986458 has demonstrated good oral bioavailability in multiple preclinical species. The reported values after a 3 mg/kg oral dose are approximately 53% in mice, 100% in rats, and 67% in dogs.[1]

Q2: My in vivo study is showing lower-than-expected plasma exposure. What are the potential causes?

A2: Lower-than-expected exposure can stem from several factors. Key areas to investigate include:

Formulation Issues: BMS-986458's solubility is significantly influenced by the composition of intestinal fluid (see Q3).[1] Improper formulation can lead to poor dissolution or precipitation in vivo. Complex molecules like BMS-986458 can present solubility challenges.[2] Consider evaluating alternative formulation strategies.[3][4][5][6]

Troubleshooting & Optimization





- Dosing Procedure: Ensure accurate dose administration and vehicle volume. For oral gavage, improper technique can lead to dosing errors.
- Animal Health: The health status of the animals, particularly gastrointestinal motility and health, can impact drug absorption.
- Metabolism and Efflux: While specific data is limited in the provided documents, high first-pass metabolism or active efflux by transporters in the gut wall could reduce bioavailability.
 Some excipients may inhibit efflux transporters like BCRP, potentially improving absorption.
 [7]

Q3: How does food intake affect the bioavailability of BMS-986458?

A3: Food intake appears to have a significant positive impact on the solubility of BMS-986458. The compound's solubility was measured to be 10 μ g/mL in fasted state simulated intestinal fluid (FaSSIF) but increased 20-fold to 200 μ g/mL in fed state simulated intestinal fluid (FeSSIF).[1] This suggests that administration with food, or using a formulation that mimics the fed state (e.g., lipid-based formulations), could substantially improve its dissolution and subsequent absorption.[5][6][8][9]

Q4: What are the key physicochemical properties of BMS-986458 to consider for formulation development?

A4: The key reported properties are:

- Solubility: It has a kinetic solubility of 4.2 to 7.4 μM at pH 5.[1] As noted, its solubility is highly dependent on the presence of lipids and bile salts, as shown by the difference between FaSSIF and FeSSIF conditions.[1]
- Permeability: In Madin-Darby Canine Kidney (MDCK) cells, BMS-986458 displayed a permeability (P(AtoB)) of 14.3×10^{-6} cm/s, with a 62% recovery rate.[1]

Q5: Are there any recommended starting formulations for in vivo studies to improve exposure?

A5: While the specific vehicle used in the published preclinical studies is not detailed, general strategies for compounds with solubility challenges like BMS-986458 are applicable. Based on its properties and the general literature, consider the following approaches:



- Lipid-Based Formulations: Given the significant solubility increase in FeSSIF, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) are a primary recommendation.[5][6][8][9] These formulations can improve solubilization in the gastrointestinal tract.
- Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer carrier can enhance the dissolution rate.[3][5] This can be achieved through techniques like spray drying or hot-melt extrusion.[6]
- Particle Size Reduction: Nanosizing or micronization increases the surface area of the drug,
 which can lead to a faster dissolution rate.[3][5][6]

Q6: What is the fundamental mechanism of action for BMS-986458?

A6: BMS-986458 is a BCL6 (B-cell lymphoma 6) protein degrader.[10][11] It is a heterobifunctional molecule that works by inducing proximity between the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase.[11][12] This forms a ternary complex, leading to the ubiquitination of BCL6, which marks it for degradation by the proteasome.[13] This targeted protein degradation results in anti-proliferative and pro-apoptotic effects in BCL6-expressing cancer cells.[13]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of BMS-986458 (1 mg/kg Intravenous Administration)

Species	Clearance (CL) (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Half-Life (t½) (h)	AUC∞ (μM·h)
Mouse	6.67	0.51	1.1	3.98
Rat	9.74	0.28	0.9	2.80
Dog	0.85	0.30	4.6	35.4

Data sourced from BioWorld.[1]



Table 2: Preclinical Pharmacokinetic Parameters of BMS-986458 (3 mg/kg Oral Administration)

Species	Cmax (µM)	tmax (h)	AUC24 (μM·h)	Oral Bioavailability (F) (%)
Mouse	24.9	0.50	75.6	53
Rat	9.49	2.33	44.6	~100
Dog	15.1	2.00	72.2	67

Data sourced from BioWorld.[1]

Table 3: Physicochemical Properties of BMS-986458

Parameter	Value	Condition / System
Kinetic Solubility	4.2 - 7.4 μΜ	pH 5.0
Solubility (FaSSIF)	10 μg/mL	Fasted State Simulated Intestinal Fluid
Solubility (FeSSIF)	200 μg/mL	Fed State Simulated Intestinal
Permeability (P(AtoB))	14.3 × 10 ⁻⁶ cm/s	MDCK Cells

Data sourced from BioWorld.[1]

Experimental Protocols

Protocol 1: General Method for an Oral Bioavailability Study in Mice

This protocol provides a general framework. Specific details such as vehicle composition, blood sampling time points, and analytical methods should be optimized for BMS-986458.

- Animal Preparation:
 - Use male BALB/c mice (or other appropriate strain), 8-10 weeks old.



- Acclimate animals for at least 7 days prior to the study.
- Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water. For studies mimicking a "fed state," provide a standard high-fat meal 30 minutes prior to dosing.

Formulation Preparation:

- Prepare the dosing formulation based on the chosen strategy (e.g., suspension, solution in a co-solvent system, or lipid-based formulation).
- Ensure the formulation is homogeneous. If a suspension, vortex thoroughly before drawing each dose.
- The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

Dose Administration:

- Weigh each animal immediately before dosing to calculate the precise volume.
- Administer the formulation accurately using a suitable oral gavage needle.
- Record the exact time of dosing for each animal.

Blood Sampling:

- Collect blood samples (approx. 50-100 μL) into tubes containing an anticoagulant (e.g., K₂EDTA).
- Typical time points for a PK study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Use a sparse sampling design if necessary to minimize blood loss per animal.

Plasma Processing and Storage:

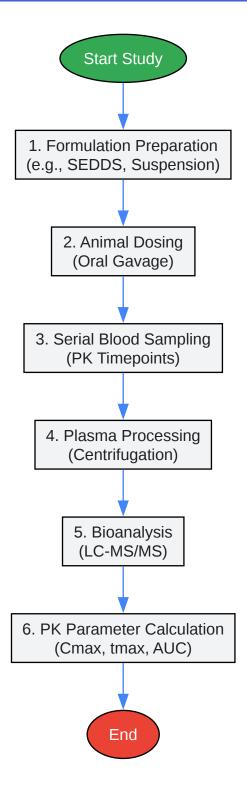
 Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.



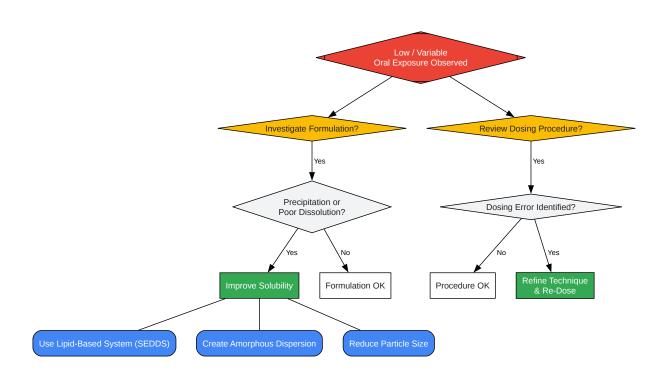
- Transfer the plasma supernatant to clean, labeled tubes.
- Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of BMS-986458 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
 - The method should include a standard curve and quality control samples.
- Data Analysis:
 - Calculate pharmacokinetic parameters (Cmax, tmax, AUC) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
 - If an intravenous group is included in the study, calculate the absolute oral bioavailability
 (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations









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